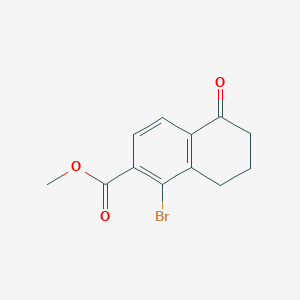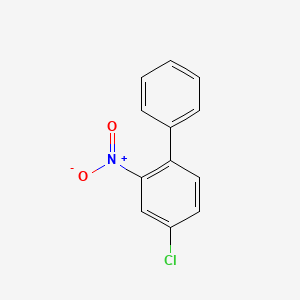
5-methoxy-3,4-dihydronaphthalene-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methoxy-3,4-dihydronaphthalene-2-carbonitrile is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a cyano group (-CN) and a methoxy group (-OCH₃) attached to the naphthalene ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-3,4-dihydronaphthalene-2-carbonitrile typically involves the reaction of 6-methoxy-1-tetralone with diethylaluminum cyanide in an anhydrous solvent such as toluene. The reaction is carried out under nitrogen atmosphere at low temperatures (-20° to -25°C) to ensure the stability of the intermediates. The reaction mixture is then treated with a mixture of methanol and hydrochloric acid to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of reagents and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
5-methoxy-3,4-dihydronaphthalene-2-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can facilitate substitution reactions.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Amino derivatives
Substitution: Various substituted naphthalene derivatives
Applications De Recherche Scientifique
5-methoxy-3,4-dihydronaphthalene-2-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mécanisme D'action
The mechanism of action of 5-methoxy-3,4-dihydronaphthalene-2-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it can act as a ligand for certain receptors or enzymes, modulating their activity. The cyano group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Cyano-6-methoxy-3,4-dihydronaphthalene
- 2-Cyano-5-methoxybenzaldehyde
- 5,5′′-Bis(4′-methoxy-[1,1′-biphenyl]-4-yl)-2,2′:5′,2′′-terthiophene (BP3T-OMe)
- 4′,4′′′-([2,2′:5′,2′′-terthiophene]-5,5′′-diyl)bis(([1,1′-biphenyl]-4-carbonitrile)) (BP3T-CN)
Uniqueness
5-methoxy-3,4-dihydronaphthalene-2-carbonitrile is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. This makes it a valuable compound for targeted applications in organic synthesis and materials science .
Propriétés
Formule moléculaire |
C12H11NO |
|---|---|
Poids moléculaire |
185.22 g/mol |
Nom IUPAC |
5-methoxy-3,4-dihydronaphthalene-2-carbonitrile |
InChI |
InChI=1S/C12H11NO/c1-14-12-4-2-3-10-7-9(8-13)5-6-11(10)12/h2-4,7H,5-6H2,1H3 |
Clé InChI |
UIRBTYLHDFGCBO-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC2=C1CCC(=C2)C#N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 2-(7-fluoro-3-iodo-1H-pyrrolo[3,2-c]pyridin-1-yl)propanoate](/img/structure/B8598658.png)
![2-[(4-Chlorobenzene-1-sulfinyl)methyl]pyridine](/img/structure/B8598667.png)

![Ethyl (naphtho[1,2-b]furan-3-yl)acetate](/img/structure/B8598679.png)






